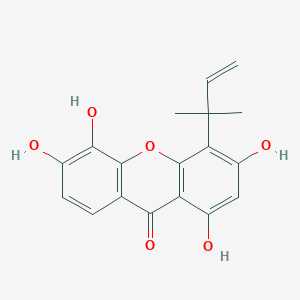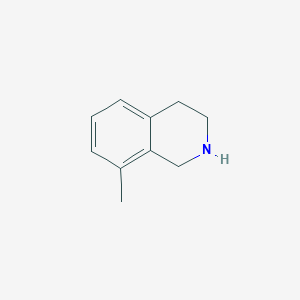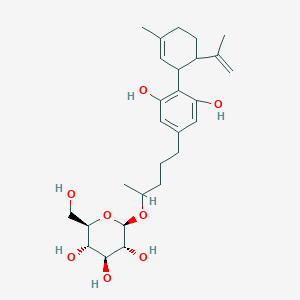
5-メトキシレゾルシノール
概要
説明
フラメノールは、フロログルシノールの誘導体であり、フェノール性水素の1つがメチル基で置換されたものです . フラメノールの分子式はC7H8O3で、分子量は140.1366 g/molです . この化合物は、科学研究や産業におけるさまざまな用途で知られています。
2. 製法
合成経路と反応条件: フラメノールは、いくつかの方法で合成できます。 一般的な合成経路の1つは、1,3-ベンゼンジオール(レゾルシノール)を、炭酸カリウムなどの塩基の存在下でヨウ化メチルでメチル化することです . この反応は、通常、アセトンまたはジメチルホルムアミドなどの溶媒中で還流条件下で行われます。
工業生産方法: 工業的な環境では、フラメノールは、同様のメチル化反応を使用して、より大規模に生産されます。 このプロセスには、効率的な混合と熱伝達を保証するために、連続フロー反応器を使用することが含まれます。 反応条件は、最終生成物の高収率と高純度を実現するために最適化されています .
科学的研究の応用
Flamenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Flamenol is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Flamenol is used in the production of dyes, pharmaceuticals, and other fine chemicals.
作用機序
フラメノールの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。 抗酸化剤として、フラメノールはフリーラジカルを捕捉し、細胞の酸化損傷を防ぎます。 また、炎症性経路に関与する酵素の活性を調節することにより、抗炎症効果を発揮します . さらに、フラメノールは、細胞膜を破壊することにより、特定の細菌や真菌の増殖を阻害することができます .
生化学分析
Biochemical Properties
5-Methoxyresorcinol plays a significant role in biochemical reactions, particularly as an inhibitor of protein synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis of isorobustin and substituted linear and angular benzofurocoumarins . The nature of these interactions often involves the inhibition of enzymatic activity, which can lead to a decrease in protein synthesis.
Cellular Effects
The effects of 5-Methoxyresorcinol on cellular processes are profound. It has been shown to inhibit protein synthesis, which can impact cell function significantly . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit protein synthesis can lead to alterations in the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 5-Methoxyresorcinol exerts its effects through the inhibition of protein synthesis . This inhibition is achieved by binding to specific biomolecules, thereby preventing the normal function of enzymes involved in protein synthesis. Additionally, the compound can interact with radicals, such as the 5,7-diisopropyl-tocopheroxyl radical, as measured by stopped-flow spectrophotometry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyresorcinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxyresorcinol can maintain its inhibitory effects on protein synthesis over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Methoxyresorcinol in animal models vary with different dosages. At lower doses, the compound effectively inhibits protein synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Methoxyresorcinol is involved in several metabolic pathways, particularly those related to the metabolism of brassica napus . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, 5-Methoxyresorcinol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects. The distribution of 5-Methoxyresorcinol is crucial for its function and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of 5-Methoxyresorcinol is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in guiding 5-Methoxyresorcinol to its appropriate subcellular locations, ensuring its effective participation in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Flamenol can be synthesized through several methods. One common synthetic route involves the methylation of 1,3-benzenediol (resorcinol) using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: In industrial settings, Flamenol is produced using similar methylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
反応の種類: フラメノールは、次のようなさまざまな化学反応を起こします。
酸化: フラメノールは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、キノンを形成するように酸化できます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ジヒドロキシ化合物を形成するように還元できます。
一般的な試薬と条件:
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
主要な生成物:
酸化: キノン。
還元: ジヒドロキシ化合物。
4. 科学研究における用途
フラメノールは、科学研究において幅広い用途を持っています。
化学: さまざまな有機化合物の合成における前駆体として、および分析化学における試薬として使用されます。
生物学: フラメノールは、その潜在的な抗酸化特性と生物系における役割について研究されています。
医学: 抗炎症剤や抗菌剤としての使用など、その潜在的な治療的用途を探求する研究が進められています。
類似化合物との比較
フラメノールは、次のような他のレゾルシノール誘導体と類似しています。
フロログルシノール: 3つのヒドロキシ基を持つトリヒドロキシベンゼン。
カテコール: 1位と2位にヒドロキシ基を持つジヒドロキシベンゼン。
ハイドロキノン: 1位と4位にヒドロキシ基を持つジヒドロキシベンゼン.
フラメノールの独自性: フラメノールは、5位にメトキシ基が存在することによって独特です。これは、独特の化学的および生物学的特性をもたらします。 この構造的な修飾は、その抗酸化活性を高め、さまざまな用途において貴重な化合物となっています .
特性
IUPAC Name |
5-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-3-5(8)2-6(9)4-7/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRLUFGYQYLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046525 | |
| Record name | Flamenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174-64-3 | |
| Record name | 5-Methoxyresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamenol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flamenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6201E0JIF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxyanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0132905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-methoxyresorcinol?
A: 5-Methoxyresorcinol (also known as Orcinol monomethyl ether) possesses the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its structure features a benzene ring with two hydroxyl groups at positions 1 and 3, and a methoxy group at position 5. Spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing 5-methoxyresorcinol and its derivatives. [, , ]
Q2: How does the structure of 5-methoxyresorcinol influence its reactivity?
A: The reactivity of 5-methoxyresorcinol is largely dictated by the presence and position of its hydroxyl and methoxy substituents. Bromination studies reveal that the C-2 position is the least reactive in the resorcinol series. [] This can be attributed to the electron-donating effects of the hydroxyl and methoxy groups, which increase electron density at the ortho and para positions, directing electrophilic aromatic substitutions away from C-2.
Q3: What are the typical applications of 5-methoxyresorcinol in organic synthesis?
A: 5-Methoxyresorcinol serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. For example, it can be utilized to synthesize linear and angular analogs of 5-methoxyfurocoumarin, with the formation of the furan ring occurring through cyclization of a keto-ether intermediate. []
Q4: How does 5-methoxyresorcinol compare to other related compounds in terms of its radical scavenging activity?
A: Kinetic studies demonstrate that 5-methoxyresorcinol exhibits significantly lower radical scavenging activity compared to catechins (like EC, ECG, EGC, and EGCG). This difference arises from the number and arrangement of hydroxyl groups on the aromatic ring. Catechins, with their catechol and pyrogallol moieties, possess higher radical scavenging potential compared to the resorcinol structure of 5-methoxyresorcinol. []
Q5: Can 5-methoxyresorcinol be used as a template molecule in cocrystal formation, and if so, what are the implications?
A: Research has shown that 5-methoxyresorcinol can successfully act as a template molecule in the formation of cocrystals with compounds like (1E,3E)-1,4-di(1H-imidazol-1-yl)buta-1,3-diene (DIBD). This cocrystal exhibits unique photochemical properties, undergoing [2+2] cycloaddition reactions upon irradiation with specific wavelengths of light, leading to the formation of distinct dimer products. This highlights the potential of 5-methoxyresorcinol in controlling the solid-state reactivity and photochemistry of cocrystallized compounds. []
Q6: Are there any known methods for the iodination of 5-methoxyresorcinol?
A: While specific procedures for the iodination of 5-methoxyresorcinol haven't been detailed in the provided research, a study mentions the iodination of resorcinol, phloroglucinol, and resorcyclic acid. [] This suggests that similar methodologies might be applicable to 5-methoxyresorcinol, potentially involving electrophilic aromatic substitution reactions.
Q7: What alternative nitration conditions are available for synthesizing trinitro derivatives of compounds like 5-methoxyresorcinol?
A: Traditional mixed acid nitration methods can be harsh and lead to undesired byproducts. Research has explored alternative milder nitration conditions using sulfuric acid and inorganic nitrate salts, resulting in high yields of trinitro derivatives of 5-methoxyresorcinol and similar compounds. This highlights the possibility of achieving efficient nitration while minimizing undesirable side reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

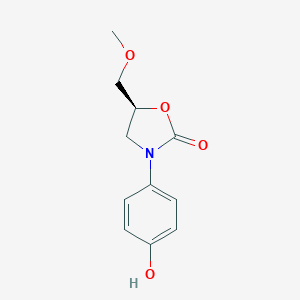
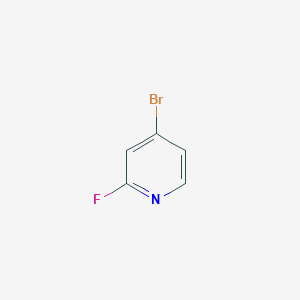
![(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B161662.png)
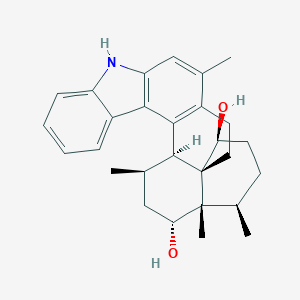
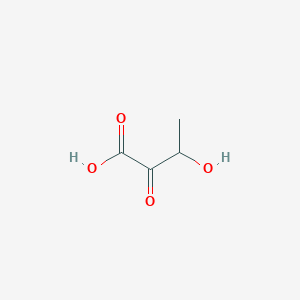

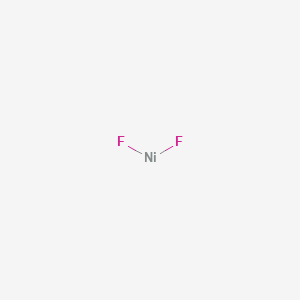
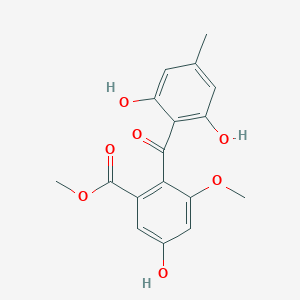
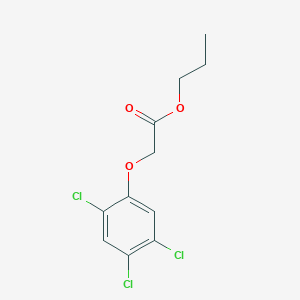
![5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B161675.png)
